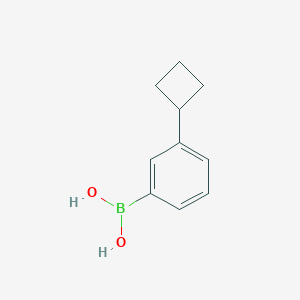

(3-Cyclobutylphenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-cyclobutylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO2/c12-11(13)10-6-2-5-9(7-10)8-3-1-4-8/h2,5-8,12-13H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBZIPRWPYPKLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C2CCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of (3-Cyclobutylphenyl)boronic acid

An In-depth Technical Guide to the Physicochemical Properties of (3-Cyclobutylphenyl)boronic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Arylboronic acids are a cornerstone of modern organic synthesis and medicinal chemistry. Their stability, low toxicity, and versatile reactivity make them indispensable building blocks, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[1][2] This class of compounds has seen a surge in interest within drug discovery, with several boronic acid-containing drugs approved for therapeutic use.[3]

This compound is a member of this important class of molecules. The presence of the cyclobutyl substituent at the meta position of the phenyl ring introduces specific steric and electronic properties that can influence its reactivity, solubility, and interaction with biological targets. Understanding the fundamental physicochemical properties of this compound is crucial for its effective utilization in synthetic chemistry and drug design. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, including its structural features, solubility, acidity, and spectroscopic profile. Where direct experimental data for this specific molecule is not available, we will draw upon established principles and data from closely related analogues, such as phenylboronic acid, to provide well-grounded estimations. This document also outlines detailed experimental protocols for the determination of these properties, offering a practical framework for researchers.

Molecular Structure and General Properties

The molecular structure of this compound consists of a phenyl ring substituted with a boronic acid group [-B(OH)₂] and a cyclobutyl group at the 1 and 3 positions, respectively. The boron atom in boronic acids is sp² hybridized, resulting in a trigonal planar geometry around the boron atom.[4]

The cyclobutyl group is a non-polar, saturated alkyl substituent. Its presence at the meta position is expected to have a modest electron-donating effect on the aromatic ring through induction. This can subtly influence the acidity of the boronic acid and the reactivity of the molecule in cross-coupling reactions. Furthermore, the lipophilicity of the cyclobutyl moiety will likely impact the solubility profile of the compound compared to unsubstituted phenylboronic acid.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₃BO₂ | - |

| Molecular Weight | 176.02 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | Analogy to similar compounds[4] |

| Melting Point | Not available. Expected to be a crystalline solid. | - |

| Boiling Point | Not available | - |

Solubility

The solubility of a compound is a critical parameter in both its synthesis and its formulation as a potential therapeutic agent. Phenylboronic acid itself has limited solubility in water (approximately 10 g/L at 20°C) but is soluble in many polar organic solvents like diethyl ether and methanol.[5][6]

The introduction of a cyclobutyl group at the meta-position increases the molecule's lipophilicity. Consequently, this compound is expected to exhibit lower solubility in water and higher solubility in non-polar organic solvents such as hexanes and toluene, compared to phenylboronic acid.

Experimental Protocol for Solubility Determination

A common method for determining the solubility of crystalline compounds is the dynamic method, which involves measuring the temperature at which a solid-liquid equilibrium is achieved for a sample of known composition.[7][8]

Step-by-Step Methodology:

-

Sample Preparation: A precise amount of this compound and the chosen solvent are weighed into a sealed vial to create a biphasic sample of known mole fraction.

-

Heating and Observation: The vial is placed in a temperature-controlled apparatus and heated at a slow, constant rate (e.g., 0.3 K/h) with vigorous stirring.[7]

-

Equilibrium Point Detection: The disappearance of turbidity, indicating the complete dissolution of the solid, is monitored. This can be done visually or, more accurately, by measuring the light intensity passing through the sample with a luminance probe.[8] The temperature at which the last solid particles dissolve is recorded as the solubility temperature for that specific composition.

-

Data Analysis: The experiment is repeated with different mole fractions of the solute to construct a solubility curve (temperature vs. mole fraction).

Acidity (pKa)

Boronic acids are generally considered weak Lewis acids.[4] The boron atom, with its empty p-orbital, can accept a hydroxide ion from water to form a tetrahedral boronate species, releasing a proton in the process.[3] The pKa of phenylboronic acid is approximately 8.83 in water.[9]

The cyclobutyl group at the meta position is weakly electron-donating. Electron-donating groups tend to increase the pKa of arylboronic acids, making them less acidic.[3] Therefore, the pKa of this compound is expected to be slightly higher than that of phenylboronic acid.

Experimental Protocol for pKa Determination

Potentiometric titration is a standard and reliable method for determining the pKa of acidic and basic compounds.[10]

Step-by-Step Methodology:

-

Solution Preparation: A solution of this compound of known concentration is prepared in water or a mixed solvent system (if solubility is low).

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments using an automatic titrator.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is the pH at which half of the boronic acid has been neutralized (the half-equivalence point). The data can be fitted to the Henderson-Hasselbalch equation for a more precise determination.[11]

Spectroscopic Properties

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the protons of the cyclobutyl ring. The aromatic protons will appear as complex multiplets in the range of 7.0-8.0 ppm. The protons of the cyclobutyl ring will appear as multiplets in the upfield region, typically between 1.5-3.5 ppm.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for the six aromatic carbons and the carbons of the cyclobutyl ring. The carbon atom attached to the boron (ipso-carbon) may be difficult to observe due to quadrupolar relaxation.

-

¹¹B NMR: ¹¹B NMR is a powerful tool for characterizing boronic acids.[12] A single resonance is expected in the range of 28-33 ppm for the trigonal sp²-hybridized boron atom.[13] This signal will shift upfield upon formation of a tetrahedral boronate ester.[12]

Note on Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimers called boroxines.[14] This can lead to complex or broad NMR spectra. To mitigate this, NMR spectra can be run in d₄-methanol, which breaks up the boroxine structure through solvent exchange.[15]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption bands for this compound are expected at:

-

~3200-3600 cm⁻¹: Broad O-H stretching, indicative of the hydroxyl groups and hydrogen bonding.[16]

-

~1000-1100 cm⁻¹: B-C stretching.[18]

-

~2850-3000 cm⁻¹: C-H stretching of the cyclobutyl and aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) in negative mode is often effective for the analysis of boronic acids, typically showing an intense [M-H]⁻ ion.[19] A challenge in the mass spectrometry of boronic acids is their tendency to form boroxines, which can complicate the interpretation of the spectra.[14] Ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) is a suitable technique for the analysis of a range of boronic acids.[19][20]

Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed reaction allows for the formation of a C-C bond between the cyclobutylphenyl moiety and various sp²-hybridized carbon atoms (e.g., from aryl or vinyl halides/triflates).[2] This reaction is fundamental to the synthesis of complex organic molecules, including many active pharmaceutical ingredients.[21]

The catalytic cycle involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst.[2]

Conclusion

This compound is a valuable building block for organic synthesis and drug discovery. Its physicochemical properties are largely governed by the interplay between the boronic acid functional group and the cyclobutyl substituent on the phenyl ring. While specific experimental data for this compound is sparse, a thorough understanding of its properties can be extrapolated from the well-studied behavior of phenylboronic acid and its derivatives. The experimental protocols outlined in this guide provide a robust framework for researchers to determine the key physicochemical parameters of this compound, enabling its effective application in the laboratory and in the development of novel chemical entities.

References

- Wikipedia. Phenylboronic acid. [Link]

- Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3274-3280. [Link]

- Luchini, A., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3569–3576. [Link]

- Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]

- Waters Corporation. (2022). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. [Link]

- da Silva, J. B. P., et al. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 26(23), 7136. [Link]

- ResearchGate. (n.d.).

- Grokipedia. Phenylboronic acid. [Link]

- Reddit. (2017).

- ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]

- ResearchGate. (n.d.). FTIR spectrum of boric acid. [Link]

- PubChem. Phenylboronic Acid. [Link]

- DeRhodes, D. J., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]

- Proniewicz, E., et al. (2010). Influence of Substituent Type and Position on the Adsorption Mechanism of Phenylboronic Acids: Infrared, Raman, and Surface-Enhanced Raman Spectroscopy Studies. The Journal of Physical Chemistry A, 114(29), 7769–7779. [Link]

- Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

- Slanina, T., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4840–4849. [Link]

- Slanina, T., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantics Scholar. [Link]

- ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectrum of boronic acid copolymer. [Link]

- Sporzyński, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(11), 2713. [Link]

- Su, C., & Suarez, D. L. (1995). Coordination of Adsorbed Boron: A FTIR Spectroscopic Study. Environmental Science & Technology, 29(2), 302-311. [Link]

- Walczak, R., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. [Link]

- Walczak, R., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.

- San Diego State University. 11B NMR Chemical Shifts. [Link]

- ResearchGate. (n.d.). Correlation of the pKa values of monosubstituted phenylboronic acids... [Link]

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 815-828. [Link]

- Cammidge, A. N., et al. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

- ResearchGate. (n.d.). Arylboronic acids employed for producing fingerprints using ¹⁹F‐NMR. [Link]

- ResearchGate. (n.d.). pKa values for boronic acids 1-7. [Link]

- University of Str

- DeRhodes, D. J., et al. (2022).

- National Institutes of Health. (2022). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]

- da Silva, J. B. P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 14(8), 735. [Link]

- ResearchGate. (n.d.). (PDF)

- Angene Chemical. (2021). Safety Data Sheet - (4-Cyclobutylphenyl)boronic acid. [Link]

- ResearchGate. (n.d.). The influence of ortho-substituents on the properties of phenylboronic acids. [Link]

- ResearchGate. (n.d.).

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

- Sporzyński, A., et al. (2024).

Sources

- 1. Phenylboronic Acid | C6H7BO2 | CID 66827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Phenylboronic acid | 98-80-6 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. d-nb.info [d-nb.info]

- 9. alignchemical.com [alignchemical.com]

- 10. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. par.nsf.gov [par.nsf.gov]

- 13. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. reddit.com [reddit.com]

- 16. researchgate.net [researchgate.net]

- 17. ars.usda.gov [ars.usda.gov]

- 18. researchgate.net [researchgate.net]

- 19. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 20. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 21. mdpi-res.com [mdpi-res.com]

An In-Depth Technical Guide to (3-Cyclobutylphenyl)boronic acid: Synthesis, Properties, and Applications in Medicinal Chemistry

Executive Summary: (3-Cyclobutylphenyl)boronic acid is a specialized arylboronic acid that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its unique structure, combining the versatile boronic acid moiety with a cyclobutylphenyl group, makes it an important reagent for creating complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The cyclobutyl group is increasingly recognized for its favorable properties in drug design, including its ability to improve metabolic stability and act as a bioisostere. This guide provides a comprehensive overview of the compound's properties, a detailed synthetic protocol, its core application in the Suzuki-Miyaura reaction, and its relevance to drug discovery for an audience of researchers and drug development professionals.

Introduction

Arylboronic acids are foundational reagents in contemporary chemical synthesis, largely due to their stability, low toxicity, and exceptional utility in carbon-carbon bond formation. Among these, the Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the construction of biaryl and substituted aromatic systems that form the core of numerous pharmaceuticals, agrochemicals, and advanced materials.

This guide focuses on This compound , a derivative that merges the reactivity of the boronic acid with the unique structural and physicochemical contributions of the cyclobutyl group. The cyclobutyl motif is a non-planar, strained carbocycle that has gained significant traction in medicinal chemistry.[1][2] It is often employed to enhance metabolic stability, improve solubility, provide conformational restriction, and serve as a bioisosteric replacement for other groups to optimize a drug candidate's pharmacokinetic and pharmacodynamic profile.[3][4] Understanding the synthesis and application of this compound is therefore of considerable interest to scientists engaged in the design and development of novel therapeutic agents.

Compound Identification and Properties

Molecular Structure and Identifiers

Correctly identifying a chemical reagent is the first step in ensuring reproducible and reliable experimental outcomes. The definitive identifiers and structural information for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 1381885-38-6 | [5][6] |

| Molecular Formula | C₁₀H₁₃BO₂ | [7] |

| Molecular Weight | 176.02 g/mol | N/A |

| SMILES | B(C1=CC(=CC=C1)C2CCC2)(O)O | N/A |

| InChI | InChI=1S/C10H13BO2/c12-11(13)9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7,12-13H,4-5H2 | N/A |

Figure 1. 2D Molecular Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a reagent dictate its handling, storage, and reaction conditions. While detailed experimental data for this specific compound is not broadly published, typical properties for arylboronic acids of this type are listed.

| Property | Value | Notes |

| Appearance | White to off-white solid/powder | Typical for arylboronic acids. |

| Purity | ≥97% | As commonly available from suppliers. |

| Solubility | Soluble in polar organic solvents (e.g., THF, Dioxane, Methanol). Poorly soluble in non-polar solvents and water. | General solubility profile for phenylboronic acids. |

| Storage | Store in a cool, dry place under an inert atmosphere. | Boronic acids can dehydrate to form boroxines. |

Synthesis of this compound

The synthesis of arylboronic acids is a well-established field. One of the most reliable and common methods involves the electrophilic trapping of an aryl-organometallic intermediate, such as a Grignard reagent, with a borate ester, followed by acidic hydrolysis.[8]

Recommended Synthetic Protocol: From 1-bromo-3-cyclobutylbenzene

This protocol outlines the synthesis starting from the corresponding aryl bromide.

Step 1: Grignard Reagent Formation The first step is the formation of the Grignard reagent from 1-bromo-3-cyclobutylbenzene. This reaction is moisture-sensitive and must be conducted under anhydrous conditions. The magnesium turnings are activated to ensure the reaction initiates properly.

Step 2: Borylation with Trimethyl Borate The freshly prepared Grignard reagent is added to a solution of trimethyl borate at low temperature. The low temperature is critical to prevent side reactions, such as the addition of a second Grignard molecule to the boron center.

Step 3: Hydrolysis to Boronic Acid The intermediate boronate ester is hydrolyzed under acidic conditions to yield the final this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key transformations in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a C(sp²)-C(sp²) bond between the cyclobutylphenyl group and another aryl or vinyl moiety.[9]

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium catalyst.[9][10] The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 3-cyclobutylphenyl moiety) to the palladium center, displacing the halide. The base is crucial for the formation of a more nucleophilic boronate species.[11]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.

Suzuki-Miyaura Catalytic Cycle Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Coupling with 4-Bromoanisole

This protocol provides a general method for the palladium-catalyzed coupling of this compound with an aryl bromide. A recent patent disclosure provides an example of using this specific boronic acid in a Suzuki coupling.[12]

-

Reaction Setup: To a reaction vessel, add this compound (1.2 eq), 4-bromoanisole (1.0 eq), and a base such as K₂CO₃ or Na₂CO₃ (2.0-3.0 eq).[12]

-

Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).[12]

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.[12]

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.[12][13]

-

Workup and Purification: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Note: The choice of a phosphine-ligated palladium catalyst like Pd(PPh₃)₄ is common for its stability and effectiveness with a wide range of aryl halides.[14] The aqueous base and solvent system is often used to facilitate the dissolution of the base and the formation of the active boronate species required for efficient transmetalation.[11][15]

Role in Drug Discovery and Medicinal Chemistry

The incorporation of the cyclobutyl group via this compound is a strategic decision in drug design. The unique properties of the cyclobutyl ring can confer significant advantages to a drug candidate.

-

Metabolic Stability: The cyclobutyl group is chemically inert and lacks easily metabolizable positions, which can block metabolic pathways and increase the half-life of a drug.[1]

-

Improved Physicochemical Properties: As a non-planar, three-dimensional structure, the cyclobutyl ring disrupts planarity, which can reduce intermolecular stacking and improve solubility.[2]

-

Bioisosterism: It can serve as a suitable replacement for other groups like gem-dimethyl or tert-butyl groups, or even small aromatic rings, helping to fill hydrophobic pockets in target proteins while offering a different conformational profile.[2]

-

Conformational Restriction: The rigid nature of the ring can lock key pharmacophore groups into a bioactive conformation, potentially increasing binding affinity and selectivity for the biological target.[2]

The utility of cyclobutyl fragments is evident in numerous approved drugs and clinical candidates across therapeutic areas including oncology, virology, and neurology.[3][4][16]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential.

-

Hazard Identification: this compound, like other arylboronic acids, should be considered harmful if swallowed and may cause skin and serious eye irritation.

-

Handling and PPE: Handle in a well-ventilated fume hood. Wear standard personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent dehydration and the formation of the corresponding boroxine anhydride.

Conclusion

This compound is a valuable and specialized building block for medicinal chemists and synthetic researchers. Its utility is primarily demonstrated in the robust and versatile Suzuki-Miyaura cross-coupling reaction, which provides a direct route to novel molecular architectures. The strategic incorporation of the cyclobutylphenyl moiety offers a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates, making this reagent a key component in the modern drug discovery toolkit.

References

Click to expand

- National Center for Biotechnology Information.

- Radboud Repository.

- National Center for Biotechnology Information. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. PubMed. [Link]

- Ingenta Connect. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools. [Link]

- Crysdot. This compound. [Link]

- ResearchGate. Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a. [Link]

- Bentham Science Publishers. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. [Link]

- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

- Organic Chemistry Portal. Suzuki Coupling. [Link]

- RSC Publishing. Suzuki–Miyaura coupling of arylboronic acids to gold(III). [Link]

- National Center for Biotechnology Information. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. PubMed Central. [Link]

- Chem-Space. 357443-58-4,tert-butyl N-(4-amino-4-phenylbutyl)

- Google Patents. WO2024107746A1 - Inhibitors and degraders of pip4k protein.

- Google Patents. WO2024233846A1 - Inhibitors and degraders of pip4k protein.

- National Center for Biotechnology Information.

- MDPI. Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. 1381885-38-6|this compound|BLD Pharm [bldpharm.com]

- 6. rndmate.com [rndmate.com]

- 7. 357443-58-4,tert-butyl N-(4-amino-4-phenylbutyl)carbamate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. WO2024233846A1 - Inhibitors and degraders of pip4k protein - Google Patents [patents.google.com]

- 13. WO2024107746A1 - Inhibitors and degraders of pip4k protein - Google Patents [patents.google.com]

- 14. Suzuki–Miyaura coupling of arylboronic acids to gold( iii ) - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02148G [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A...: Ingenta Connect [ingentaconnect.com]

(3-Cyclobutylphenyl)boronic Acid: A Technical Guide for Advanced Research and Development

Foreword: Navigating the Landscape of Custom Synthesis

In the dynamic field of drug discovery and materials science, the demand for novel building blocks is incessant. (3-Cyclobutylphenyl)boronic acid represents a unique structural motif, offering a blend of aromaticity and a non-planar cycloaliphatic group that can impart desirable physicochemical properties to target molecules. This guide serves as a comprehensive technical resource for researchers and drug development professionals interested in leveraging this compound. It is important to note that, as of the time of this writing, this compound is not a widely cataloged, off-the-shelf product. Its utilization will likely necessitate custom synthesis. This document, therefore, places a strong emphasis on synthetic strategy, alongside a thorough exploration of its potential applications and characterization, to empower researchers in their pursuit of innovation.

Section 1: Commercial Availability and Procurement Strategy

A thorough survey of major chemical supplier catalogs indicates that this compound is not a standard stock item. While a variety of other substituted phenylboronic acids are readily available, the specific 3-cyclobutyl isomer appears to be a niche compound. For instance, a structurally related compound, 3-Cyclopropyl-5-(cyclobutyl)phenylboronic acid, is listed with a CAS number (2225169-25-3), highlighting the feasibility of synthesizing such molecules but also the specificity of current commercial offerings[1].

Procurement Strategy:

Given the lack of direct commercial availability, researchers have two primary avenues for obtaining this compound:

-

Custom Synthesis by a Contract Research Organization (CRO): This is the most straightforward approach. Numerous CROs specialize in the synthesis of novel building blocks. When engaging a CRO, it is crucial to provide a clear synthetic scheme and well-defined purity and characterization requirements.

-

In-house Synthesis: For laboratories equipped with organic synthesis capabilities, in-house preparation offers greater control over the process and potentially lower costs for larger quantities. The following sections of this guide are designed to provide the necessary technical information for successful in-house synthesis.

Section 2: Synthesis of this compound

The synthesis of arylboronic acids is a well-established field of organic chemistry. The most common and reliable method for preparing compounds such as this compound is through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis[2][3].

Proposed Synthetic Pathway

Sources

The Ascendant Role of Cyclobutyl-Substituted Boronic Acids in Modern Drug Discovery: A Technical Guide

Abstract

The deliberate incorporation of compact, three-dimensional motifs is a paramount strategy in contemporary drug design, aimed at enhancing molecular novelty, improving physicochemical properties, and navigating intellectual property landscapes. Among these motifs, the cyclobutyl ring has emerged as a valuable bioisostere for larger, more flexible, or more metabolically susceptible groups. When functionalized as a boronic acid or its corresponding ester, the cyclobutyl scaffold becomes a powerful and versatile building block for medicinal chemists. This in-depth technical guide provides a comprehensive review of the synthesis, characterization, and application of cyclobutyl-substituted boronic acids, with a particular focus on their utility in drug discovery and development. We will explore the causal relationships behind synthetic choices, detail robust experimental protocols, and present a forward-looking perspective on the evolving role of these critical reagents.

Introduction: The Strategic Imperative for Sp³-Rich Scaffolds in Medicinal Chemistry

For decades, the landscape of medicinal chemistry has been dominated by predominantly flat, aromatic molecules. While this has yielded a plethora of successful drugs, the limitations of "flatland" chemistry are becoming increasingly apparent, including challenges with solubility, metabolic stability, and target selectivity. The strategic incorporation of sp³-hybridized, three-dimensional scaffolds, such as the cyclobutyl ring, offers a compelling solution to these challenges. The cyclobutyl moiety can confer conformational rigidity, improve metabolic stability by blocking sites of oxidation, and enhance aqueous solubility.

Boronic acids and their derivatives have concurrently risen to prominence as indispensable tools in organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] These compounds are generally stable, have low toxicity, and exhibit a remarkable tolerance for a wide array of functional groups.[2] The fusion of these two powerful concepts—the cyclobutyl scaffold and the boronic acid functional group—provides a versatile platform for the synthesis of novel, drug-like molecules.[1][3] This guide will illuminate the practical aspects of working with cyclobutyl-substituted boronic acids, from their creation to their strategic deployment in the synthesis of complex molecular architectures.

Synthesis of Cyclobutyl-Substituted Boronic Acids and Esters: A Methodological Overview

The efficient and stereocontrolled synthesis of cyclobutyl boronic acids and their esters is a critical first step in their utilization. Several powerful methods have been developed, each with its own set of advantages and substrate scope.

Photosensitized [2+2] Cycloaddition of Vinyl Boronate Esters

A highly effective method for constructing densely functionalized cyclobutane scaffolds involves the photosensitized [2+2] cycloaddition of vinyl boronate esters.[4][5] This approach offers access to complex cyclobutane structures that are amenable to rapid diversification.[4]

Causality Behind Experimental Choices: This method leverages the ability of a photosensitizer to absorb visible light and transfer energy to an alkene, promoting it to an excited triplet state. This excited alkene can then undergo a [2+2] cycloaddition with a vinyl boronate ester. The choice of a vinyl pinacol boronate ester is often advantageous due to the stability of the resulting product and the extensive literature on subsequent transformations of the pinacol boronate group.

Experimental Protocol: Photosensitized [2+2] Cycloaddition [5]

-

Reaction Setup: In a vial equipped with a magnetic stir bar, combine the styrenyl alkene (1.0 equiv.), vinyl pinacol boronate (1.2 equiv.), and a suitable photosensitizer (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 1-2 mol%) in an appropriate solvent (e.g., anhydrous acetonitrile).

-

Degassing: Sparge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can quench the excited state of the photosensitizer.

-

Irradiation: Irradiate the reaction mixture with a visible light source (e.g., a blue LED lamp) at room temperature with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cyclobutyl boronate ester. The diastereomers can often be separated by chromatography on boric acid-doped silica gel.[5]

Ring-Contraction Methodologies

Ring-contraction strategies provide an elegant route to strained four-membered rings from more readily available five-membered precursors. A notable example is the photo-induced radical-mediated ring contraction of five-membered-ring alkenyl boronate complexes.[4]

Causality Behind Experimental Choices: This transformation is initiated by the addition of an electrophilic radical to an electron-rich alkenyl boronate complex, forming an α-boryl radical. Subsequent one-electron oxidation triggers a ring-contractive 1,2-metalate rearrangement to yield the cyclobutyl boronic ester. This method allows for the formation of chiral cyclobutanes with a high degree of stereocontrol.[4]

Experimental Protocol: Visible-Light-Driven Ring Contraction [4]

-

Formation of the Boronate Complex: In a Schlenk tube under an inert atmosphere, dissolve the five-membered-ring alkenyl boronic ester in anhydrous THF. Cool the solution to -78 °C and add a solution of an organolithium reagent (e.g., n-butyllithium) dropwise to form the corresponding boronate complex.

-

Radical Generation and Reaction: To the solution of the boronate complex, add a radical precursor (e.g., an alkyl halide) and a photoredox catalyst (e.g., an iridium or ruthenium complex).

-

Irradiation: Irradiate the reaction mixture with visible light at low temperature, with continuous stirring.

-

Quenching and Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to isolate the cyclobutyl boronic ester.

Intramolecular Lithiation-Borylation

A diastereoconvergent approach for the synthesis of cyclobutyl bis-boronic esters involves the intramolecular lithiation-borylation of benzylic diethylcarbamates tethered to a vicinal bis-boronic ester.[6]

Causality Behind Experimental Choices: This method relies on the deprotonation of the benzylic position with a lithium amide base, which initiates a cyclization and a 1,2-metallate rearrangement. A key feature of this reaction is its diastereoconvergence, where the stereochemistry of the benzylic center is set during the reaction, providing high diastereocontrol.[6]

Experimental Protocol: Intramolecular Lithiation-Borylation [7]

-

Reaction Setup: To a solution of the acyclic bis-boronic ester precursor in a suitable solvent (e.g., diethyl ether) at -78 °C under an inert atmosphere, add a freshly prepared solution of a lithium amide base (e.g., lithium 2,2,6,6-tetramethylpiperidide, LiTMP) dropwise.

-

Reaction Progression: Stir the reaction mixture at low temperature for the specified time, monitoring the consumption of the starting material by TLC.

-

Quenching and Work-up: Quench the reaction by the addition of a proton source (e.g., saturated aqueous ammonium chloride). Extract the aqueous layer with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Comparative Analysis of Synthetic Methods

| Method | Key Features | Yields | Stereocontrol | Substrate Scope |

| Photosensitized [2+2] Cycloaddition | Access to complex, densely functionalized scaffolds.[4][5] | Good to excellent[5] | Diastereoselective[5] | Broad, tolerates various functional groups.[5] |

| Visible-Light-Driven Ring Contraction | Forms strained rings from larger precursors.[4] | Good[4] | High stereocontrol, including enantioselectivity.[4] | Dependent on the availability of the five-membered ring precursor.[4] |

| Intramolecular Lithiation-Borylation | Diastereoconvergent synthesis of bis-boronic esters.[6] | Moderate to good[7] | High diastereocontrol[6] | Requires specific substitution patterns on the acyclic precursor.[6] |

Characterization of Cyclobutyl-Substituted Boronic Acids

The unambiguous characterization of cyclobutyl-substituted boronic acids and their derivatives is crucial for their use in synthesis. A combination of spectroscopic techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment of the cyclobutyl ring and any substituents. The chemical shifts and coupling constants are indicative of the stereochemistry of the ring.

-

¹³C NMR: Confirms the carbon framework of the molecule. The carbon atom attached to the boron atom can sometimes be difficult to observe due to quadrupolar relaxation.

-

¹¹B NMR: This is a key technique for characterizing boronic acids and their esters. The chemical shift is highly sensitive to the coordination state of the boron atom. Tricoordinate boronic acids and esters typically show broad signals in the range of δ 20-35 ppm, while tetracoordinate boronate complexes resonate at higher field (δ 5-15 ppm).[8][9]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic stretches for the B-O and O-H bonds of the boronic acid moiety.

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides definitive structural and stereochemical information.

Stability and Handling of Cyclobutyl Boronic Acids

A critical consideration for the practical application of boronic acids is their stability. Boronic acids are susceptible to several decomposition pathways, including:

-

Protodeboronation: The cleavage of the C-B bond by a proton source. This is a common issue, particularly for electron-rich or sterically hindered boronic acids.[10]

-

Oxidative Deboronation: Oxidation of the C-B bond, which can occur in the presence of air or other oxidants, leading to the formation of an alcohol.[11]

-

Trimerization (Dehydration): Boronic acids can undergo dehydration to form cyclic trimers known as boroxines. This process is reversible upon the addition of water.

To mitigate these stability issues, cyclobutyl boronic acids are often converted to more stable derivatives, such as:

-

Pinacol Esters: These are widely used due to their enhanced stability towards protodeboronation and oxidation, and they are generally easy to handle and purify by chromatography.[12]

-

Potassium Trifluoroborate Salts (R-BF₃K): These salts are crystalline, air- and moisture-stable solids that serve as excellent surrogates for the corresponding boronic acids in Suzuki-Miyaura coupling reactions.[13][14]

-

N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are exceptionally stable and can be used in a slow-release manner in cross-coupling reactions.[14]

General Handling Recommendations:

-

Store cyclobutyl boronic acids and their derivatives under an inert atmosphere (argon or nitrogen) at low temperatures to minimize decomposition.

-

Use anhydrous solvents and reagents when working with these compounds, especially in reactions sensitive to water.

-

For Suzuki-Miyaura couplings, the use of stable derivatives like trifluoroborate salts or MIDA boronates can often lead to more reproducible results, particularly with challenging substrates.[13][14]

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is the cornerstone application of cyclobutyl-substituted boronic acids, enabling the formation of C(sp³)-C(sp²) and C(sp³)-C(sp³) bonds with high efficiency. This reaction is a powerful tool for incorporating the cyclobutyl motif into aromatic and heteroaromatic systems, which are prevalent in pharmaceutical compounds.[10][13][15]

Causality Behind Experimental Choices: The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. For the coupling of secondary alkylboronic acids like cyclobutyl boronic acid, palladium catalysts with electron-rich and sterically bulky phosphine ligands (e.g., XPhos, SPhos) are often employed to promote the challenging reductive elimination step. The choice of base is also critical for the transmetalation step, with carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) being commonly used.

Experimental Protocol: Suzuki-Miyaura Coupling of Potassium Cyclobutyltrifluoroborate with an Aryl Chloride [13]

-

Reaction Setup: In a glovebox, charge a microwave vial with palladium(II) acetate (Pd(OAc)₂, 2-4 mol%), a suitable phosphine ligand (e.g., n-BuPAd₂, 3-6 mol%), potassium cyclobutyltrifluoroborate (1.2 equiv.), and a base (e.g., Cs₂CO₃, 3.0 equiv.).

-

Addition of Reagents: Add the aryl chloride (1.0 equiv.) and a suitable solvent system (e.g., toluene/water or dioxane/water).

-

Reaction: Seal the vial and heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C) for the required time. Microwave irradiation can also be employed to accelerate the reaction.

-

Monitoring: Monitor the reaction's progress by GC-MS or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by flash chromatography on silica gel.

Comparative Table of Suzuki-Miyaura Coupling Conditions

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |

| 4-Chloroanisole | Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene/H₂O | Moderate to Excellent | [13] |

| 2-Chloropyridine | Pd(OAc)₂ / n-BuPAd₂ | Cs₂CO₃ | Toluene/H₂O | Good | [13] |

| 3-Acetylphenyl Chloride | Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene/H₂O | Good | [13] |

| 1-Chloro-3,5-dimethoxybenzene | Pd(OAc)₂ / n-BuPAd₂ | Cs₂CO₃ | Toluene/H₂O | Excellent | [13] |

Future Outlook and Emerging Trends

The field of cyclobutyl-substituted boronic acids is poised for continued growth and innovation. Several exciting areas of research are emerging:

-

Development of Novel Stereoselective Syntheses: The demand for enantiomerically pure cyclobutane-containing building blocks will drive the development of new and more efficient asymmetric synthetic methods.

-

Broader Applications in Cross-Coupling: Beyond Suzuki-Miyaura reactions, the use of cyclobutyl boronic acids in other cross-coupling reactions, such as Chan-Lam and Heck couplings, is an area of active exploration.

-

Applications in Boron-Based Drug Discovery: While primarily used as building blocks, the intrinsic biological activity of boronic acids as enzyme inhibitors suggests that novel cyclobutyl-containing boronic acid drugs may be developed.[2][16][17]

-

Flow Chemistry for Synthesis and Application: The use of continuous flow technology for the synthesis and subsequent reactions of cyclobutyl boronic acids can offer advantages in terms of safety, scalability, and reaction optimization.

Conclusion

Cyclobutyl-substituted boronic acids and their derivatives have firmly established themselves as invaluable assets in the medicinal chemist's toolbox. Their ability to introduce a desirable three-dimensional scaffold via the robust and versatile Suzuki-Miyaura cross-coupling reaction has opened up new avenues for the design and synthesis of novel drug candidates. As our understanding of the synthesis, stability, and reactivity of these compounds continues to deepen, their impact on the future of drug discovery is set to expand even further. This guide has provided a comprehensive overview of the current state of the art, offering both foundational knowledge and practical protocols to empower researchers in this exciting and rapidly evolving field.

Visualizations

Diagram 1: General Synthetic Routes to Cyclobutyl Boronic Esters

Caption: Key synthetic strategies for accessing cyclobutyl boronic esters.

Diagram 2: Suzuki-Miyaura Cross-Coupling Workflow

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

References

- Aggarwal, V. K., et al. (2025). Intramolecular Lithiation‐Borylation for the Stereoselective Synthesis of Cyclopentyl and Cyclobutyl Bis‐Boronic Esters.

- Aggarwal, V. K., et al. (2025). Intramolecular Lithiation-Borylation for the Stereoselective Synthesis of Cyclopentyl and Cyclobutyl Bis-Boronic Esters.

- Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

- Davenport, R., et al. (2020). Visible-Light-Driven Strain-Increase Ring Contraction Allows the Synthesis of Cyclobutyl Boronic Esters.

- Knowles, R. R., et al. (2021). Construction of Complex Cyclobutane Building Blocks by Photosensitized [2+2] Cycloaddition of Vinyl Boronate Esters. Journal of the American Chemical Society. [Link]

- Bernardini, R., et al. (2009).

- Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts.

- Raines, R. T., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Organic & Biomolecular Chemistry. [Link]

- Chiu, C.-W., et al. (2018). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules. [Link]

- Morken, J. P., et al. (2012). Suzuki-Miyaura Cross-Couplings of Secondary Benzylic and Allylic Boronic Esters.

- Trippier, P. C., & McGuigan, C. (2010).

- Silva, F., et al. (2020).

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

- Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

- Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts.

- Silva, F., et al. (2020).

- Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts.

- Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry. [Link]

- Trippier, P. C., & McGuigan, C. (2010).

- Smith, M. K., & Smith, A. D. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

- Wasylishen, R. E., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A. [Link]

- Demchuk, O. M., et al. (2017).

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Construction of Complex Cyclobutane Building Blocks by Photosensitized [2+2] Cycloaddition of Vinyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Intramolecular Lithiation-Borylation for the Stereoselective Synthesis of Cyclopentyl and Cyclobutyl Bis-Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 12. researchgate.net [researchgate.net]

- 13. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Handling of (3-Cyclobutylphenyl)boronic acid

This guide provides an in-depth analysis of (3-Cyclobutylphenyl)boronic acid, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical aspects of its stability, handling, and application, with a focus on ensuring experimental success and safety.

Introduction: The Role of this compound in Synthesis

This compound is a member of the arylboronic acid family, compounds that are indispensable in the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] Their prominence is largely due to their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4][5] This reaction's tolerance of a wide array of functional groups, coupled with the generally low toxicity and high stability of boronic acids, has cemented its place as a cornerstone of modern synthetic chemistry.[2][6] The cyclobutyl moiety, in particular, is a valuable structural motif in medicinal chemistry, often introduced to explore structure-activity relationships in drug discovery programs.[7]

Physicochemical Properties and Structural Integrity

Understanding the fundamental properties of this compound is paramount for its effective use.

| Property | Value | Source |

| Molecular Formula | C10H13BO2 | [8] |

| Molecular Weight | 176.02 g/mol | [8] |

| Appearance | Typically a solid | |

| pKa | Approximately 9 | [1] |

Boronic acids exist in equilibrium with their cyclic anhydride form, a trimer known as a boroxine. This dehydration is a reversible process, and the presence of water can shift the equilibrium back towards the monomeric boronic acid. While boroxines are often present, they are typically still reactive in cross-coupling reactions.

Caption: Generalized Suzuki-Miyaura cross-coupling catalytic cycle.

Step-by-Step Experimental Workflow

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

-

Reagent Preparation:

-

In a reaction vessel, combine the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv). The use of a slight excess of the boronic acid is common to drive the reaction to completion and to account for any potential protodeboronation. [9]2. Solvent Addition:

-

Add a suitable solvent system. A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is commonly used.

-

-

Inert Atmosphere:

-

Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and maintain a positive pressure throughout the reaction.

-

-

Reaction Conditions:

-

Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired coupled product.

-

Conclusion

This compound is a valuable and robust reagent for organic synthesis, particularly for the construction of molecules containing the cyclobutylphenyl moiety. A thorough understanding of its stability, potential decomposition pathways like protodeboronation, and proper handling and storage procedures is essential for achieving reproducible and successful experimental outcomes. By following the guidelines outlined in this technical guide, researchers can confidently and safely utilize this versatile building block in their synthetic endeavors.

References

- Protodeboron

- Al-Zoubi, R. M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 87(20), 13656–13673.

- Li, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(58), 36561–36565.

- The proposed mechanism for protodeboronation of arylboronic acids - ResearchG

- Noonan, G., & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Organic & Biomolecular Chemistry, 13(9), 2639–2647.

- Dhital, R. N., & Lee, E. (2016). Development of Organic Transformations Based on Protodeboronation. In Boron Reagents in Synthesis (pp. 225-249). American Chemical Society.

- Lennox, A. J., & Lloyd-Jones, G. C. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.

- Boronic acid - Wikipedia. [Link]

- Safety Data Sheet - Angene Chemical. (2021). [Link]

- Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2021113118.

- Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(24), 4331–4334.

- Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed, 33688046.

- Suzuki reaction - Wikipedia. [Link]

- 3-Cyclopropyl-5-(cyclopentyl)phenylboronic acid - MySkinRecipes. [Link]

- Suzuki Coupling - Organic Chemistry Portal. [Link]

- Alabugin, I. V., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279–1293.

- Dreher, S. D., et al. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(9), 3499–3503.

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

- Neto, B. A. D., et al. (2021).

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. audreyli.com [audreyli.com]

- 8. angenechemical.com [angenechemical.com]

- 9. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

The Alchemist's Guide to Modern Borylation: A Technical Guide to the Synthesis of Arylboronic Acids from Aryl Chlorides

Abstract

The transformation of abundant and economically attractive aryl chlorides into versatile arylboronic acids represents a cornerstone of modern synthetic chemistry. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the catalytic methodologies enabling this crucial conversion. We will navigate the intricacies of palladium, nickel, and copper-catalyzed systems, elucidating the mechanistic underpinnings and the rationale behind experimental design. This guide is structured to serve not merely as a collection of protocols, but as a self-validating system of knowledge, empowering the reader to make informed decisions in their synthetic endeavors. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to bridge theory with practice.

Introduction: The Enduring Value of Arylboronic Acids and the Challenge of Aryl Chlorides

Arylboronic acids and their ester derivatives are indispensable building blocks in organic synthesis, most notably as the nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their stability, low toxicity, and broad functional group tolerance have cemented their role in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3]

Historically, the synthesis of arylboronic acids relied on the reaction of organolithium or Grignard reagents with borate esters. While effective, these methods suffer from poor functional group compatibility, limiting their application in complex molecule synthesis. The advent of transition metal-catalyzed borylation reactions, particularly the Miyaura borylation, revolutionized the field by offering a milder and more functional-group-tolerant alternative.[4]

While aryl iodides and bromides are reactive substrates in these transformations, their higher cost and lower abundance compared to aryl chlorides have driven the development of catalytic systems capable of activating the more inert C-Cl bond. The strength of the C-Cl bond presents a significant thermodynamic and kinetic challenge, necessitating the design of highly active and specialized catalyst systems. This guide will focus on the state-of-the-art methods developed to address this challenge.

The Catalytic Heart of Borylation: A Tale of Three Metals

The successful borylation of aryl chlorides hinges on the selection of an appropriate transition metal catalyst. Palladium, nickel, and copper have emerged as the workhorses in this field, each offering a unique set of advantages and requiring specific considerations in catalyst design.

Palladium-Catalyzed Systems: The Established Vanguard

Palladium complexes are the most extensively studied catalysts for Miyaura borylation.[1] The key to activating aryl chlorides lies in the use of electron-rich and sterically bulky phosphine ligands. These ligands promote the crucial oxidative addition step and facilitate the subsequent reductive elimination.[5][6]

Mechanism of Palladium-Catalyzed Borylation:

The generally accepted catalytic cycle for the Miyaura borylation of aryl halides is depicted below.[2][7]

Figure 1: General catalytic cycle for Pd-catalyzed Miyaura borylation.

Causality in Component Selection:

-

Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common choices, which are reduced in situ to the active Pd(0) species.

-

Ligands: Bulky, electron-donating phosphine ligands such as SPhos, XPhos, and t-Bu-DPEphos are crucial for activating aryl chlorides.[8][9][10] The steric bulk promotes reductive elimination, while the electron-donating nature enhances the rate of oxidative addition.

-

Boron Reagent: Bis(pinacolato)diboron (B₂pin₂) is the most widely used boron source due to its stability and ease of handling.[2] More recently, tetrahydroxydiboron (B₂(OH)₄) has been employed as a more atom-economical alternative for the direct synthesis of boronic acids.[11][12][13]

-

Base: A base, typically a weak one like KOAc or K₃PO₄, is required to activate the diboron reagent, forming a more nucleophilic 'boryl' species.[2]

Data Summary: Palladium-Catalyzed Borylation of Aryl Chlorides

| Entry | Aryl Chloride | Catalyst / Ligand | Boron Reagent | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | B₂pin₂ | KOAc | Dioxane | 110 | 95 | [14] |

| 2 | 4-Chloroanisole | Pd(OAc)₂ / SPhos | B₂pin₂ | K₃PO₄ | Toluene | RT | 42 (48h) | [8] |

| 3 | 1-Chloro-4-nitrobenzene | PdCl₂(dppf) | B₂pin₂ | KOAc | DMSO | 80 | 85 | [1] |

| 4 | 2-Chlorobiphenyl | Pd(OAc)₂ / BI-DIME | B₂pin₂ | KOAc | Dioxane | 100 | 88 | [6] |

| 5 | 3-Chlorothiophene | PdCl₂(CH₃CN)₂ / SPhos | Pinacolborane | Et₃N | Dioxane | 120 | 82 | [10] |

Nickel-Catalyzed Systems: A Cost-Effective and Versatile Alternative

Nickel catalysts have gained significant attention as a more economical and earth-abundant alternative to palladium.[15][16] Nickel's unique electronic properties can also enable transformations that are challenging for palladium.[4] N-heterocyclic carbenes (NHCs) and phosphine ligands are commonly employed to stabilize the nickel catalyst and promote reactivity.

Key Features of Nickel Catalysis:

-

Accessibility of Ni(I): Mechanistic studies suggest that Ni(I) species can be involved in the catalytic cycle, offering an alternative pathway to the typical Ni(0)/Ni(II) cycle.[17]

-

Ligand Diversity: Both phosphine ligands (e.g., PCy₃, dppf) and N-heterocyclic carbene (NHC) ligands (e.g., IMes, ICy) have proven effective in nickel-catalyzed borylation.[15][17][18]

-

Broad Substrate Scope: Nickel catalysts have demonstrated excellent functional group tolerance and can effectively borylate both electron-rich and electron-poor aryl chlorides.[17]

Sources

- 1. A decade advancement of transition metal-catalyzed borylation of aryl halides and sulfonates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane [organic-chemistry.org]

- 10. scispace.com [scispace.com]

- 11. Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Cyclopropylboronic Acid: A Technical Guide to its Unique Properties and Applications in Synthesis

This guide provides an in-depth exploration of cyclopropylboronic acid, a versatile reagent that has become indispensable in modern organic synthesis, particularly within the realms of pharmaceutical and materials science. We will delve into the unique structural and electronic properties of the cyclopropyl group that make it a desirable motif, the synthesis and handling of cyclopropylboronic acid, and its application in the robust Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this powerful synthetic tool.

The Cyclopropyl Moiety: A Privileged Structural Unit

The cyclopropyl group, a three-membered carbocyclic ring, is an increasingly common feature in pharmaceutically active molecules.[1] Its incorporation into a molecular scaffold can significantly and beneficially impact a compound's pharmacological profile.[2]

Key Physicochemical and Pharmacological Advantages:

-

Metabolic Stability: The strained cyclopropane ring can act as a metabolic shield, protecting adjacent chemical bonds from enzymatic degradation and thereby extending a drug's in-vivo half-life.[2]

-

Enhanced Potency and Selectivity: The rigid, conformationally constrained nature of the cyclopropyl group can optimize a molecule's binding affinity and selectivity for its biological target.[2]

-

Modulation of Lipophilicity: The introduction of a cyclopropyl group can fine-tune a compound's lipophilicity, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.[2]

These attributes make the direct and efficient introduction of the cyclopropyl group a highly sought-after transformation in medicinal chemistry.

Cyclopropylboronic Acid: Properties and Synthesis

Cyclopropylboronic acid is a white crystalline solid at room temperature.[3] It is an organoboron compound characterized by a cyclopropyl group attached to a boronic acid functional group (-B(OH)₂).[3] This structure imparts unique reactivity, making it a versatile building block in organic synthesis.[3]

Stability and Handling

Cyclopropylboronic acid is generally stable under standard ambient conditions. However, it is known to be hygroscopic and sensitive to moisture, which can lead to protodeboronation (cleavage of the C-B bond).[4][5] For this reason, it is often recommended to store the compound under an inert atmosphere at low temperatures (-20°C).[4]

A more stable alternative is the potassium cyclopropyltrifluoroborate salt (c-PrBF₃K). These salts are air- and moisture-stable, resistant to protodeboronation, and can often be used in stoichiometric amounts in cross-coupling reactions, making them more atom-economical.[5][6]

Synthesis of Cyclopropylboronic Acid

An efficient and common method for the synthesis of cyclopropylboronic acid involves the reaction of a cyclopropyl Grignard reagent with a boron electrophile, such as trimethyl borate, at low temperatures.[1][7] This is followed by an acidic workup to hydrolyze the resulting boronate ester to the desired boronic acid.[1]

Typical Synthetic Protocol:

-

A solution of commercially available cyclopropylmagnesium bromide in THF is added dropwise to a solution of trimethyl borate in THF at -78°C.[1][8]

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.[1][8]

-

The reaction is quenched with an aqueous acid solution (e.g., 2N HCl).[1][8]

-

The aqueous layer is extracted with an organic solvent (e.g., methyl tert-butyl ether).[1][8]

-

The combined organic layers are dried and concentrated to yield crude cyclopropylboronic acid, which can be purified by recrystallization.[1][8]

It is important to note that the crude product may contain boric acid as a byproduct, which typically does not interfere with subsequent Suzuki-Miyaura coupling reactions.[1]

The Suzuki-Miyaura Cross-Coupling Reaction: A Gateway to Cyclopropyl-Containing Molecules

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the primary method for incorporating the cyclopropyl group into organic molecules using cyclopropylboronic acid.[2][9] This powerful C-C bond-forming reaction is tolerant of a wide range of functional groups, making it a workhorse in medicinal chemistry.[1]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species.

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle for the coupling of an aryl halide (Ar-X) with cyclopropylboronic acid.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) intermediate.

-

Transmetalation: The cyclopropyl group is transferred from the boron atom to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

-

Reductive Elimination: The coupled product (Ar-cPr) is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

Scope and Experimental Considerations

The Suzuki-Miyaura coupling of cyclopropylboronic acid is compatible with a wide range of aryl and heteroaryl bromides.[1] The reaction is tolerant of various functional groups, including ketones, esters, aldehydes, amines, and nitriles.[1]

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | Bromobenzene | Cyclopropylbenzene | 95 |

| 2 | 4-Bromoacetophenone | 4-Cyclopropylacetophenone | 92 |

| 3 | 4-Bromobenzaldehyde | 4-Cyclopropylbenzaldehyde | 85 |

| 4 | Methyl 4-bromobenzoate | Methyl 4-cyclopropylbenzoate | 96 |

| 5 | 4-Bromoaniline | 4-Cyclopropylaniline | 88 |

| 6 | 2-Bromopyridine | 2-Cyclopropylpyridine | 75 |

| 7 | 3-Bromopyridine | 3-Cyclopropylpyridine | 62 |

Table 1: Representative yields for the Suzuki-Miyaura coupling of cyclopropylboronic acid with various aryl and heteroaryl bromides. Data synthesized from literature reports.[1]

Optimized Reaction Protocol:

A general, optimized protocol for the Suzuki-Miyaura coupling of an aryl bromide with cyclopropylboronic acid is as follows.

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling of cyclopropylboronic acid.

Key Experimental Choices and Their Rationale:

-

Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.

-

Ligand: Bulky, electron-rich phosphine ligands, such as tricyclohexylphosphine (PCy₃), are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[1]

-

Base: An inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is crucial for activating the boronic acid for transmetalation.

-

Solvent System: A mixture of an organic solvent (e.g., toluene or dioxane) and water is often used. Water can have an accelerating effect on the reaction.[1]

-

Excess Boronic Acid: Due to potential protodeboronation, a slight excess (1.2-1.5 equivalents) of cyclopropylboronic acid is typically used to ensure complete consumption of the limiting aryl halide.[1][5] When using the more stable potassium cyclopropyltrifluoroborate, a near-stoichiometric amount can be used.[5]

Conclusion